![molecular formula C14H10FN3O2 B3389314 1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 926193-95-5](/img/structure/B3389314.png)
1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Vue d'ensemble
Description
“1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” is a chemical compound that belongs to the class of pyrazolopyridines . It is a heterocyclic compound that presents two possible tautomeric forms: the 1H- and 2H-isomers . The compound has a molecular weight of 217.20 .
Synthesis Analysis
The synthesis of pyrazolopyridines, including “this compound”, has been a subject of research for over a century . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of “this compound” is composed of a pyrazole and a pyridine ring . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its white to off-white color and powder form . It has an assay (acidimetric) of ≥ 97.0%, water (K. F.) of ≤ 1.0%, and a melting range of ≥ 210 °C to ≤ 215 °C .Applications De Recherche Scientifique
Biomedical Applications
1H-Pyrazolo[3,4-b]pyridines, which include the compound , have been extensively studied for their biomedical applications . They have been found to have diverse substituents present at positions N1, C3, C4, C5, and C6 . These compounds have been synthesized from both a preformed pyrazole or pyridine .
Antitumor Activity
Substituted pyrazolines, which include the compound , have shown potential as antitumor agents . This makes them of interest in pharmaceutical research .
Antibacterial Activity
These compounds have also demonstrated antibacterial properties , making them useful in the development of new antibiotics .
Antifungal Activity
In addition to their antibacterial properties, substituted pyrazolines have also shown antifungal activity . This suggests potential applications in the treatment of fungal infections .
Antiviral Activity
Pyridine derivatives, which include the compound , have been found to have structural similarity with DNA bases such as adenine and guanine . This key factor explains their effectiveness as antiviral agents .
Anticancer Activity
The structural similarity of many drugs, especially antiviral and anticancer ones, with DNA bases such as adenine and guanine is a key factor to explain their effectiveness . This suggests that the compound could have potential applications in cancer treatment .
Antiparasitic Activity
Substituted pyrazolines have also shown antiparasitic activity , suggesting potential applications in the treatment of parasitic infections .
Anti-Tubercular Activity
These compounds have also demonstrated anti-tubercular properties , making them potentially useful in the treatment of tuberculosis .
Orientations Futures
The future directions for “1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” could involve further exploration of its synthesis methods, potential applications, and biological activities. Given its potential as an inhibitor of the NAMPT enzyme , it could be further studied for its potential in medical applications.
Mécanisme D'action
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2/c1-8-12-6-9(14(19)20)7-16-13(12)18(17-8)11-4-2-10(15)3-5-11/h2-7H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFFKYCMFYEPFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)C(=O)O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



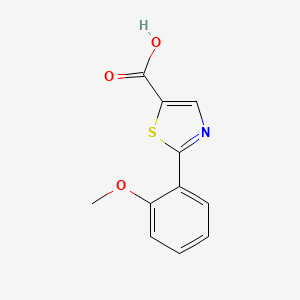
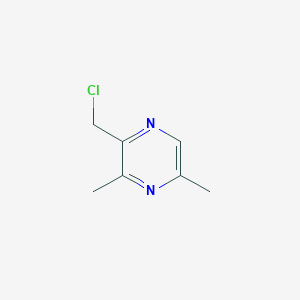
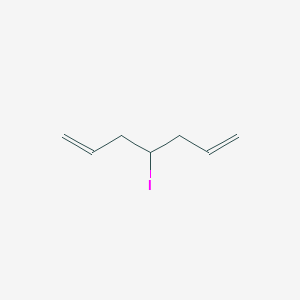
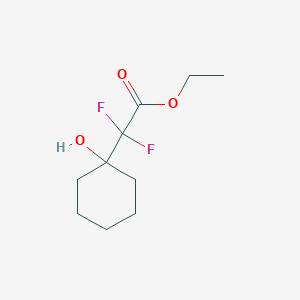
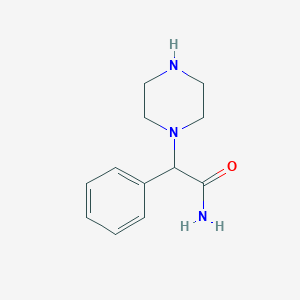
![2-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid](/img/structure/B3389274.png)
![1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine](/img/structure/B3389278.png)

![2-{[4-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3389292.png)
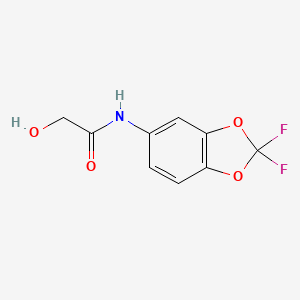

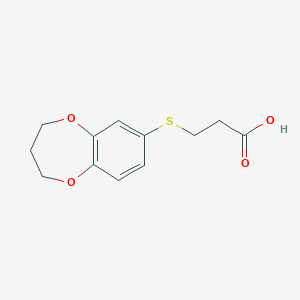

![2-[4-(Cyanomethyl)phenoxy]acetic acid](/img/structure/B3389329.png)